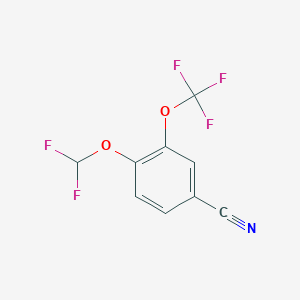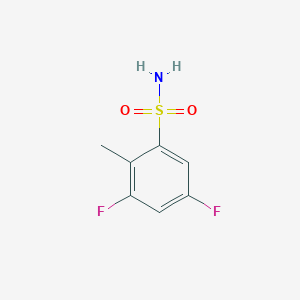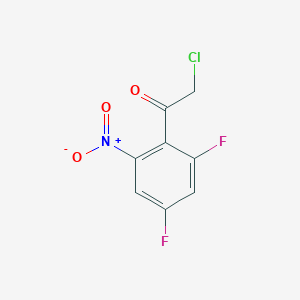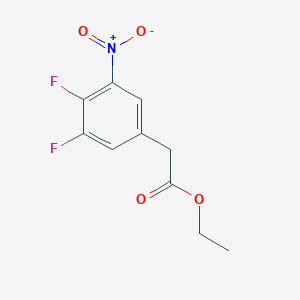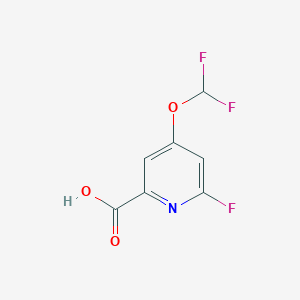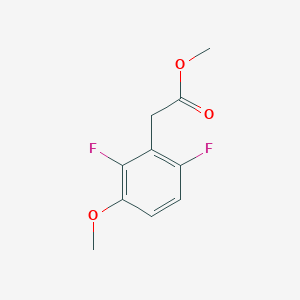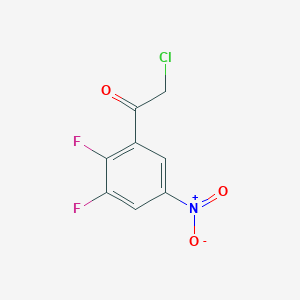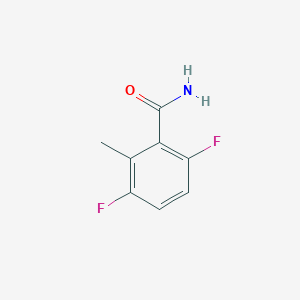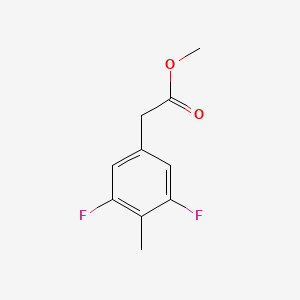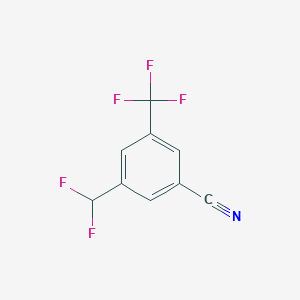
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound characterized by the presence of difluoromethyl and trifluoromethyl groups on a benzonitrile core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties imparted by the fluorine atoms.
Synthetic Routes and Reaction Conditions:
Halogenation and Substitution Reactions: The compound can be synthesized through halogenation of the corresponding benzonitrile followed by substitution reactions to introduce the difluoromethyl and trifluoromethyl groups.
Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Trifluoromethylation Reactions: Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane (TMS-CF3) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and substitution reactions, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the nitrile group to a primary amine.
Substitution Reactions: Substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like DAST for difluoromethylation and TMS-CF3 for trifluoromethylation.
Major Products Formed:
Oxidation Products: 3-Difluoromethyl-5-(trifluoromethyl)benzoic acid.
Reduction Products: 3-Difluoromethyl-5-(trifluoromethyl)benzylamine.
Substitution Products: Various derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile is utilized in several scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its fluorinated structure.
Medicine: It is explored for its potential pharmacological properties, including its use in drug design and development.
Industry: The compound is employed in the production of agrochemicals and advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and lipophilicity, making it effective in various biological and chemical processes.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-(trifluoromethyl)benzonitrile
3,5-Bis(trifluoromethyl)benzonitrile
3-Difluoromethyl-5-(fluoromethyl)benzonitrile
Uniqueness: 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile stands out due to its specific arrangement of fluorine atoms, which provides unique chemical and physical properties compared to its similar counterparts. This arrangement enhances its reactivity and stability, making it a valuable compound in various applications.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)6-1-5(4-15)2-7(3-6)9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINVMYPCVINSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



